molecular formula C15H33N3 B12548164 1,4,7-Tripropyl-1,4,7-triazonane CAS No. 174841-27-1

1,4,7-Tripropyl-1,4,7-triazonane

Cat. No.: B12548164
CAS No.: 174841-27-1
M. Wt: 255.44 g/mol
InChI Key: AEVTZCQPHXRZHH-UHFFFAOYSA-N
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Description

1,4,7-Tripropyl-1,4,7-triazonane is a derivative of 1,4,7-triazacyclononane (TACN), a versatile nine-membered macrocyclic triamine known for its strong tridentate chelating ability . This compound belongs to a class of ligands that form stable complexes with a wide range of metal ions, including manganese, molybdenum, tungsten, nickel, and ruthenium . The TACN scaffold is prized in coordination chemistry for its ability to stabilize higher oxidation states of metals, which is crucial for applications in catalysis and bioinorganic chemistry . Researchers utilize TACN-based ligands like 1,4,7-Tripropyl-1,4,7-triazonane to develop complexes for organic catalysis, such as alkene epoxidation and alkane hydroxylation . The structural modification with propyl groups alters the steric and electronic properties of the ligand compared to its methyl analog (Me₃TACN), potentially influencing the stability and reactivity of its metal complexes . Furthermore, TACN derivatives have significant potential in biomedical research. They are investigated as chelators for radiometals used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging, as well as for targeted radiotherapy . Related TACN compounds have also been studied for their role as inhibitors of metallo-β-lactamase (MBL), a bacterial enzyme that confers resistance to β-lactam antibiotics . This product is intended for research purposes only in these and other exploratory applications. 1,4,7-Tripropyl-1,4,7-triazonane is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

174841-27-1

Molecular Formula

C15H33N3

Molecular Weight

255.44 g/mol

IUPAC Name

1,4,7-tripropyl-1,4,7-triazonane

InChI

InChI=1S/C15H33N3/c1-4-7-16-10-12-17(8-5-2)14-15-18(9-6-3)13-11-16/h4-15H2,1-3H3

InChI Key

AEVTZCQPHXRZHH-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CCN(CC1)CCC)CCC

Origin of Product

United States

Preparation Methods

Method 1: Macrocycle Formation via Sulfonamidation and Cyclization

  • Sulfonamidation : Diethylenetriamine (DET) reacts with sulfonyl chlorides (e.g., tosyl chloride) in aqueous NaOH to form sulfonamidated intermediates.
  • Cyclization : The sulfonamidated DET is treated with ethylene glycol ditosylate or ethylene dibromide in an aprotic solvent (e.g., xylene) to form the macrocycle.
  • Deprotection : Sulfonyl groups are removed via hydrolysis or reduction (e.g., LiAlH₄) to yield TACN.

Key Parameters :

Step Reagents/Conditions Yield Source
Sulfonamidation Tosyl chloride, NaOH (pH 8–12), 65–100°C 70–90%
Cyclization Ethylene glycol ditosylate, NaOH, 85–90°C 50–80%
Deprotection LiAlH₄, THF, reflux 60–75%

Alkylation Strategies for Tripropyl Derivative

The tripropyl derivative is synthesized by introducing three propyl groups onto the TACN backbone. Two primary approaches are employed:

Method 2: Direct Alkylation of TACN

  • Alkylation with Propyl Bromide : TACN reacts with propyl bromide (RBr) in the presence of a base (e.g., DIPEA) and a catalyst (e.g., LiBr).
  • Controlled Substitution : Sequential alkylation ensures trisubstitution. Selective removal of protective groups (e.g., benzyl) may precede alkylation.

Reaction Conditions :

Parameter Value
Solvent Acetonitrile or THF
Temperature 20–80°C
Base DIPEA
Catalyst LiBr
Reaction Time 1–2 hours
Yield 60–85%

Example Protocol :

  • Dissolve TACN in acetonitrile.
  • Add propyl bromide and DIPEA.
  • Stir at 40°C for 1 hour.
  • Isolate product via column chromatography.

Method 3: Reductive Alkylation of Benzylated Intermediates

  • Benzyl Protection : TACN is benzylated to form 1,4,7-tribenzyl-TACN-2,6-dione using N,N'-bis(N-benzyl-2-chloroacetamide)ethylenediamine and benzylamine.
  • Reduction : LiAlH₄ reduces the dione to 1,4,7-tribenzyl-TACN.
  • Deprotection and Alkylation : Pd/C catalyzes benzyl removal, followed by propyl bromide alkylation.

Key Steps :

Step Reagents/Conditions Yield
Benzyl Protection Na₂CO₃, LiBr, reflux 70%
Reduction LiAlH₄, THF, reflux, 48 hours 65%
Deprotection Pd/C, MeOH, 40–80°C >90%
Alkylation Propyl bromide, DIPEA, 20–80°C 75%

Optimization and Challenges

Challenges in Tripropyl Synthesis

  • Steric Hindrance : Bulky propyl groups slow alkylation kinetics, necessitating prolonged reaction times or elevated temperatures.
  • Side Reactions : Competing mono-/disubstitution requires precise stoichiometric control.

Strategies to Improve Efficiency

  • Catalyst Use : LiBr enhances nucleophilicity of TACN, improving alkylation rates.
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates and prevent aggregation.
  • Sequential Deprotection : Selective removal of benzyl groups minimizes side reactions.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Direct Alkylation Simple, fewer steps Steric hindrance in trisubstitution 60–75%
Reductive Alkylation High purity Multi-step, expensive reagents 70–85%
Aqueous Cyclization Eco-friendly, scalable Requires post-cyclization alkylation 50–80%

Applications and Derivatives

1,4,7-Tripropyl-TACN is valued for its ability to stabilize high oxidation states of metals (e.g., Mn(IV), W(VI)) in catalytic systems. Derivatives include:

  • Complexes : Mn₂(μ-O)₃(L)₂₂ for bleaching.
  • Functionalized Ligands : Incorporation of propyl groups enhances lipophilicity for biomedical applications.

Chemical Reactions Analysis

Types of Reactions

1,4,7-Tripropyl-1,4,7-triazonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,4,7-tripropyl-1,4,7-triazonane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the triazonane ring act as donor atoms, coordinating with metal ions to form chelates. This coordination can stabilize the metal ions and enhance their reactivity in various chemical and biological processes .

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

Alkyl substitutions on TACN enhance lipophilicity and alter steric effects, impacting coordination chemistry. For example:

  • 1,4,7-Trimethyl-1,4,7-triazonane (CAS: 96556-05-7): Methyl groups increase hydrophobicity, making it a precursor for further functionalization. Its molecular weight (171.28 g/mol) and stability under nitrogen storage highlight its utility in synthetic chemistry .
  • 1,4-Diisopropyl-1,4,7-triazacyclononane (L2): Used in copper(II) complexes for catalytic hydrolysis of paraoxon. The diisopropyl groups improve ligand rigidity, enhancing catalytic efficiency in hydrolytic reactions .

Key Insight: Larger alkyl groups (e.g., propyl vs.

Carboxylate-Functionalized Derivatives

Carboxylate pendants are critical for strong metal coordination and biomedical applications:

  • NOTA (1,4,7-Triazacyclononane-N,N',N″-triacetate): Forms stable complexes with Fe(III), exhibiting high kinetic inertness (resistance to dissociation in acidic conditions and trans-metalation with Zn(II)). Fe(NOTA) is a promising MRI contrast agent with moderate relaxivity (r₁ = 3.1 mM⁻¹s⁻¹ at 1.4 T) .
  • NCS-MP-NODA: Features an isothiocyanatobenzyl group for bioconjugation. Used in Al¹⁸F labeling for PET imaging, demonstrating versatility in radiopharmaceuticals .

Comparison: Propyl groups in 1,4,7-Tripropyl-TACN lack the chelating carboxylate moieties of NOTA, likely reducing metal-binding strength but increasing membrane permeability for targeted delivery.

Phosphonate and Hydroxypropyl Derivatives

  • NOTP (1,4,7-Triazacyclononane-1,4,7-triyl-tris(methylenephosphonic acid)): Phosphonate groups in Fe(NOTP) provide stronger acidic character (pKa ~2–3) than carboxylates, improving solubility at physiological pH. However, Fe(NOTP) shows lower relaxivity than Fe(NOTA) .
  • NOHP ((2S)-1,1',1″-(1,4,7-Triazonane-1,4,7-triyl)tris(propan-2-ol)): Hydroxypropyl pendants in Fe(NOHP) enhance hydrogen bonding with water, increasing relaxivity (r₁ = 4.2 mM⁻¹s⁻¹) compared to NOTA .

Key Finding : Hydroxypropyl groups improve MRI contrast performance, suggesting that hydrophilic substitutions in TACN derivatives optimize relaxivity.

Hydroxypyridinonate (HOPO) Derivatives

  • HE-NO2A and HP-NO2A: These TACN derivatives incorporate HOPO pendant arms for lanthanide chelation. HP-NO2A, with a longer propyl spacer, shows stronger binding to Gd(III) (log K = 17.5) than HE-NO2A (log K = 16.8), making it suitable for MRI and radioimmunotherapy .

Implication for Tripropyl-TACN: Propyl spacers in HP-NO2A improve geometric flexibility for optimal metal coordination, a design principle that could extend to alkyl-substituted TACN derivatives.

Conjugatable Derivatives for Biomedical Imaging

  • NOTA-FAPI-4: Integrates a fibroblast activation protein inhibitor (FAPI) with a TACN-based chelator for PET imaging. The compound’s specificity for FAP-expressing tumors highlights the role of functionalized TACN in targeted diagnostics .

Data Tables

Table 1: Structural and Functional Comparison of TACN Derivatives

Derivative Substituents/Functional Groups Key Application Metal Interaction Notable Property Reference
1,4,7-Trimethyl-TACN Three methyl groups Synthetic precursor Limited metal chelation High lipophilicity, stable storage
Fe(NOTA) Three carboxylates MRI contrast agent Fe(III), high inertness Moderate relaxivity (3.1 mM⁻¹s⁻¹)
Fe(NOHP) Three hydroxypropyl groups MRI contrast agent Fe(III), enhanced hydration Higher relaxivity (4.2 mM⁻¹s⁻¹)
HP-NO2A HOPO-propyl pendant Lanthanide chelation Gd(III), log K = 17.5 Optimal geometry for binding
NCS-MP-NODA Isothiocyanatobenzyl PET imaging (Al¹⁸F) Rapid radiolabeling Bioconjugation capability

Table 2: Catalytic Performance of TACN-Based Copper Complexes

Ligand Substituents Substrate Hydrolysis Rate Constant (kₐₜ, M⁻¹s⁻¹) Condition (pH) Reference
L1 (Thiophene-butyl) Thiophene-butyl, diisopropyl Paraoxon 0.45 × 10⁻² 7.5
L2 (Diisopropyl) Diisopropyl Paraoxon 0.32 × 10⁻² 7.5
[10]aneN₃-Cu(II) Unsubstituted TACN p-Nitrophenyl acetate 4.405 × 10⁻² 9.19

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